molecular formula C8H20Cl2N2 B8429783 1-n-Butylpiperazine dihydrochloride

1-n-Butylpiperazine dihydrochloride

Cat. No. B8429783
M. Wt: 215.16 g/mol
InChI Key: SBJSIKFDCGEKRZ-UHFFFAOYSA-N
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Patent
US06849622B2

Procedure details

To a dimethylformamide (7 ml) solution containing N-(tert-butoxycarbonyl)piperazine (1.0 g) were added potassium carbonate (742 mg) and then butyl iodide (1.09 g), and the mixture was stirred at room temperature for 15 hours to undergo reaction, thereby obtaining N-tert-butoxycarbonyl-N-butylpiperazine. This compound was acid-treated with hydrochloric acid to obtain N-butylpiperazine.dihydrochloride.
Quantity
742 mg
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
[Compound]
Name
N-tert-butoxycarbonyl-N-butylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+].[CH2:20](I)[CH2:21][CH2:22]C.[ClH:25]>CN(C)C=O>[ClH:25].[ClH:25].[CH2:6]([N:8]1[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]1)[CH2:20][CH2:21][CH3:22] |f:1.2.3,7.8.9|

Inputs

Step One
Name
Quantity
742 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
1.09 g
Type
reactant
Smiles
C(CCC)I
Step Three
Name
N-tert-butoxycarbonyl-N-butylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.C(CCC)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.